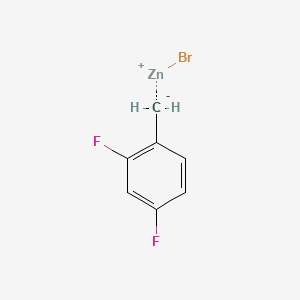
1,4-苯二醇
描述
1,4-Bis(2-hydroxyethyl)benzene is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(2-hydroxyethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(2-hydroxyethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合物合成
1,4-苯二醇可用于聚合物的合成。 例如,它可以作为链延伸剂来制备二甲基硅氧烷-脲-氨基甲酸酯共聚物 .
热塑性弹性体的生产
这种化合物可用于制备聚(6-甲基-ε-己内酯),它是合成聚乳酸基热塑性弹性体的关键中间体 .
高度交联聚合物的制备
1,4-苯二醇可通过在路易斯酸存在下进行傅里德尔-克拉夫茨烷基化反应,制备一种名为HCP−BDM(高度交联聚合物-1,4-苯二甲醇)的高度交联聚合物 .
磺化多核芳烃树脂的生产
作用机制
- ADHs convert alcohols to aldehydes, while ALDHs further oxidize aldehydes to carboxylic acids. These enzymes play crucial roles in alcohol metabolism and detoxification .
- In biological systems, it likely binds to ADHs and ALDHs through hydrogen bonding and hydrophobic interactions. This binding affects their catalytic activity, altering alcohol metabolism .
- Downstream effects involve altered levels of aldehydes and carboxylic acids, which can impact cellular redox balance and signaling pathways .
- Its pharmacokinetic properties influence its bioavailability and duration of action .
- Cellular effects include changes in redox homeostasis, which may impact cell signaling and gene expression .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- 1,4-Benzenediethanol is likely absorbed via passive diffusion in the gastrointestinal tract. It distributes throughout the body, including the liver, where ADHs and ALDHs are abundant. The compound undergoes enzymatic metabolism by ADHs and ALDHs. Metabolites are excreted primarily in urine.
Result of Action
Action Environment
属性
IUPAC Name |
2-[4-(2-hydroxyethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZZJNPUANNABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407516 | |
| Record name | 1,4-Benzenediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5140-03-4 | |
| Record name | 1,4-Benzenediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,4-Bis(2-hydroxyethyl)benzene being explored as a component in novel polyesters?
A: The rising cost of petrochemicals and the need for sustainable alternatives have driven researchers to explore biomass-derived monomers for polymer synthesis []. 1,4-Bis(2-hydroxyethyl)benzene, a diol monomer, can be incorporated into polyesters, potentially imparting desirable properties like biodegradability and comparable performance to petroleum-based counterparts.
Q2: How does the incorporation of 1,4-Bis(2-hydroxyethyl)benzene affect the properties of the resulting copolyesters?
A: Research indicates that copolyesters synthesized with 1,4-Bis(2-hydroxyethyl)benzene and hexylene 2,5-thiophenedicarboxylate, denoted as PTBxHy, exhibited promising characteristics []. These copolyesters demonstrated high molecular weights, tunable glass transition temperatures (ranging from 69.4 to 105.5 °C), and melting points (ranging from 173.7 to 194.2 °C). The incorporation of 1,4-Bis(2-hydroxyethyl)benzene allowed control over the crystallinity and significantly influenced the thermal and mechanical properties of the copolyesters, leading to improved tensile strength and toughness compared to their homopolyester counterparts [].
Q3: What are the potential advantages of these novel copolyesters containing 1,4-Bis(2-hydroxyethyl)benzene in terms of sustainability?
A: The synthesized PTBxHy copolyesters demonstrated promising biodegradability []. Enzymatic hydrolysis studies using porcine pancreatic lipase (PP-L) resulted in substantial weight loss, suggesting that these materials could potentially degrade more readily in the environment compared to conventional petroleum-based polyesters. This biodegradability aspect is crucial for developing sustainable materials and mitigating plastic waste.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
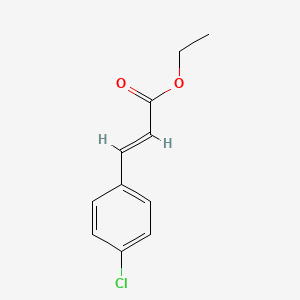
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
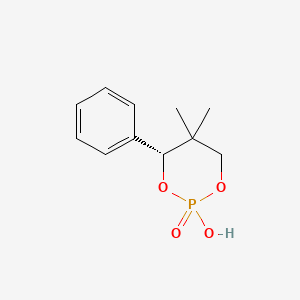
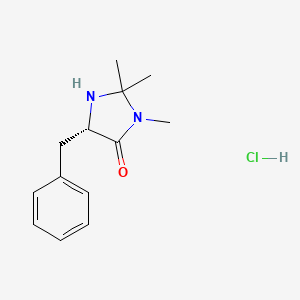
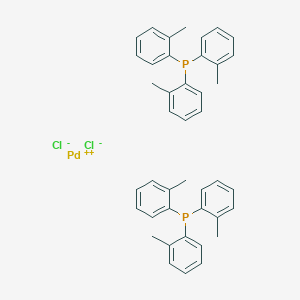
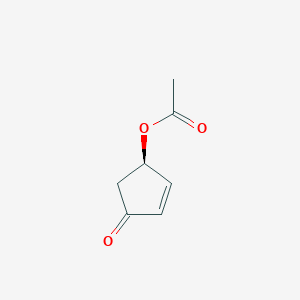




![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)
